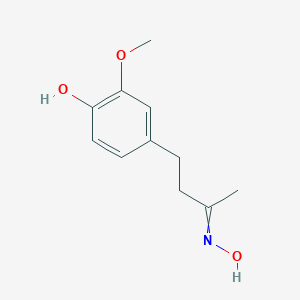

4-(3-羟亚氨基丁基)-2-甲氧基苯酚

描述

Synthesis Analysis

Synthesis of related compounds typically involves reactions of precursor molecules under controlled conditions. For example, derivatives of methoxyphenol have been synthesized through reactions involving o-vanillin and various amines or through Schiff base formation followed by reduction processes (Ajibade & Andrew, 2021).

科学研究应用

大气反应性和环境影响

甲氧基苯酚的大气反应性

甲氧基苯酚(结构与 4-(3-羟亚氨基丁基)-2-甲氧基苯酚相似)由木质素热解释放,已被研究作为生物质燃烧的潜在示踪剂。它们的大气反应性(包括气相、颗粒相和水相反应)以及二次有机气溶胶 (SOA) 的形成已引起关注。主要的降解途径涉及与 OH 和 NO3 自由基的反应,这也极大地促进了 SOA 的形成潜力。本研究确定了知识空白,并建议对甲氧基苯酚在复杂污染条件下的实验模拟和理论计算进行未来研究 (Liu、Chen 和 Chen,2022)。

健康和生物学意义

抗癌和抗炎特性

对多酚(结构与 4-(3-羟亚氨基丁基)-2-甲氧基苯酚相关的化合物)的研究表明,它们在慢性疾病(包括骨关节炎、类风湿关节炎和晶体性关节炎等关节病)中具有广泛的抗氧化、抗炎和免疫调节特性。已研究了表没食子儿茶素没食子酸酯、姜黄素和白藜芦醇等多酚化合物抑制促炎介质、蛋白水解酶和活性氧产生的能力,在这些疾病的动物模型中显示出有希望的结果。然而,对于受风湿性疾病影响的患者,没有基于多酚摄入或补充的具体膳食建议,这强调了在该领域进行进一步研究的必要性 (Oliviero、Scanu、Zamudio-Cuevas、Punzi 和 Spinella,2018)。

作用机制

Target of Action

It’s known that oxime radicals, which are structurally similar to this compound, are one of the richest families of stable and persistent organic radicals . They have applications ranging from catalysis of selective oxidation processes and mechanistic studies to production of polymers, energy storage, magnetic materials design, and spectroscopic studies of biological objects .

Mode of Action

It’s known that oxime radicals, which are structurally similar to this compound, can undergo various reactions, including intermolecular oxidation and oxidative c–o coupling

Biochemical Pathways

Oxime radicals, which are structurally similar to this compound, are known to be involved in various oxidative reactions . These reactions can affect multiple biochemical pathways and have downstream effects, but the specifics would depend on the exact nature of the compound and its targets.

Result of Action

It’s known that oxime radicals, which are structurally similar to this compound, can mediate various selective reactions of oxidative cyclization, functionalization, and coupling

Action Environment

It’s known that the crystalline lattices of certain complexes containing similar compounds can be influenced by the presence of different counterions and guest molecules

属性

IUPAC Name |

4-(3-hydroxyiminobutyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(12-14)3-4-9-5-6-10(13)11(7-9)15-2/h5-7,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFAQLJBMSIBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342994 | |

| Record name | 4-(3-hydroxyiminobutyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxyiminobutyl)-2-methoxyphenol | |

CAS RN |

170467-02-4 | |

| Record name | 4-(3-hydroxyiminobutyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

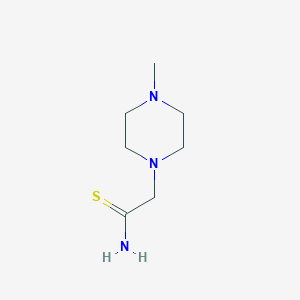

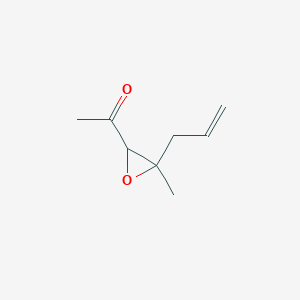

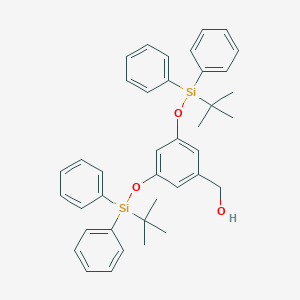

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

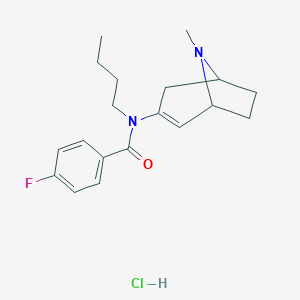

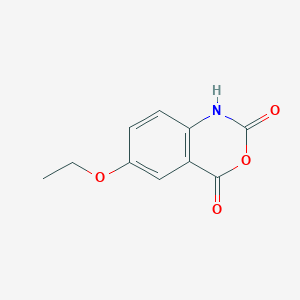

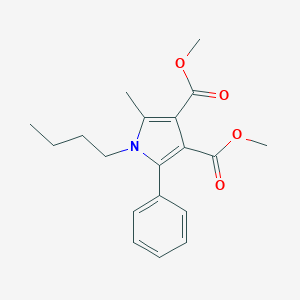

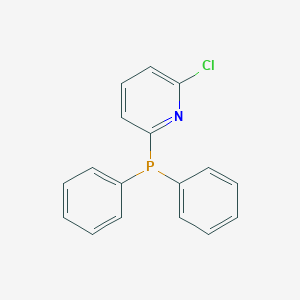

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)

![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)

![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)

![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)

![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)

![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)